Tripeptide-10 citrulline

Descripción general

Descripción

Tripeptide-10 citrulline, also known under the trade name Decorinyl, is a synthetic peptide designed to mimic the function of decorin, a naturally occurring protein in the skin. Decorin plays a crucial role in regulating collagen fibrillogenesis, which is the process of collagen fiber formation. This compound helps to improve the organization and stability of collagen fibers, thereby enhancing skin suppleness and resilience .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tripeptide-10 citrulline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is lysine-α-aspartic acid-isoleucine-citrulline. The synthesis involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tripeptide-10 citrulline primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

Coupling Reagents: Used during synthesis to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Protecting Groups: Used to protect functional groups during synthesis, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group.

Cleavage Reagents: Used to remove the peptide from the resin, such as trifluoroacetic acid (TFA).

Major Products: The primary product of these reactions is the this compound itself. During hydrolysis, the peptide bonds can be broken down into individual amino acids .

Aplicaciones Científicas De Investigación

Cosmetic Applications

Tripeptide-10 citrulline is primarily utilized in the cosmetics industry for its anti-aging properties. It functions as a bioactive peptide that can improve skin elasticity and reduce the appearance of wrinkles.

Clinical Studies and Efficacy

A clinical study involving 24 healthy volunteers evaluated the effects of this compound in combination with acetyl hexapeptide-3 over 60 days. The results indicated significant improvements in skin microtopography and transepidermal water loss (TEWL) parameters:

- Microtopography : The combination of this compound and acetyl hexapeptide-3 showed a notable improvement in skin texture, with significant reductions in cR2 and cR3 measurements compared to placebo groups after 20 days .

- TEWL : After 20 days, TEWL was found to increase in groups treated with this compound alone, while the combination treatment led to a decrease, indicating better moisture retention .

The study concluded that while this compound alone did not significantly improve microtopography compared to the combination treatment, it still exhibited beneficial effects on skin hydration and elasticity .

Health and Wellness Applications

Beyond cosmetics, this compound is being explored for its potential health benefits:

Wound Healing and Tissue Regeneration

Research suggests that this compound may play a role in wound healing due to its ability to stimulate collagen production. Enhanced collagen synthesis is critical for tissue regeneration post-surgery or injury . This peptide's application in topical formulations could support recovery processes by improving skin integrity and reducing scarring.

Sports and Fitness Industry

In the sports sector, this compound is gaining traction for its potential to aid recovery after intense physical activity. Its antioxidant properties may help reduce oxidative stress on the skin, promoting faster recovery times . Additionally, its ability to improve blood circulation could enhance overall skin vitality during physical exertion.

Market Trends and Future Directions

The demand for this compound is on the rise due to trends such as clean beauty and personalized skincare solutions. Consumers are increasingly seeking products that are effective yet safe, prompting manufacturers to incorporate natural peptides into their formulations .

Key Trends Include:

- Clean Beauty : A growing interest in natural ingredients is leading brands to utilize this compound as a safer alternative to synthetic compounds.

- Personalized Skincare : Advances in technology allow for tailored skincare solutions that leverage the specific benefits of peptides like this compound.

Mecanismo De Acción

Tripeptide-10 citrulline exerts its effects by mimicking the function of decorin, a protein that interacts with collagen fibers. Decorin binds to collagen fibrils and regulates their organization, ensuring uniformity in fibril diameter and proper spacing. By mimicking decorin, this compound helps to maintain the structural integrity of collagen fibers, leading to improved skin suppleness and resilience .

Comparación Con Compuestos Similares

Palmitoyl pentapeptide-4: Another peptide used in anti-aging skincare products, known for its ability to stimulate collagen production.

Copper tripeptide: Known for its wound healing and anti-inflammatory properties.

Carnosine: A dipeptide with antioxidant properties, used in anti-aging formulations.

Uniqueness of Tripeptide-10 Citrulline: this compound is unique in its specific ability to mimic decorin and regulate collagen fibrillogenesis. This targeted action on collagen fiber organization sets it apart from other peptides that primarily focus on stimulating collagen production or providing antioxidant benefits .

Actividad Biológica

Tripeptide-10 citrulline is a synthetic bioactive peptide that has garnered attention for its potential anti-aging properties, particularly in skin care formulations. This article explores its biological activity, mechanisms of action, and clinical efficacy based on diverse research findings.

Overview of this compound

This compound is a tripeptide composed of three amino acids: aspartic acid, isoleucine, and lysine. It mimics the natural peptide decorin, which plays a crucial role in collagen organization and skin elasticity. The compound is often utilized in cosmetic formulations aimed at improving skin firmness and reducing signs of aging.

Chemical Properties:

- Molecular Formula: C22H42N8O7

- Molecular Weight: 530.618 g/mol

- CAS Number: 960531-53-7

The biological activity of this compound can be attributed to several mechanisms:

- Collagen Synthesis Enhancement:

- Regulation of Collagen Fibril Organization:

- Reduction of Transepidermal Water Loss (TEWL):

Clinical Studies and Findings

Several studies have investigated the efficacy of this compound in cosmetic applications:

Study 1: Efficacy in Anti-Wrinkle Treatments

A randomized controlled trial involving 24 healthy volunteers assessed the effects of this compound combined with acetyl hexapeptide-3 over 60 days. Key findings included:

- Significant Improvements:

| Group | Treatment | cR2 Improvement | cR3 Improvement |

|---|---|---|---|

| G1 | Both Peptides | P = .045 | P = .044 |

| G2 | Tripeptide-10 Only | P = .017 | P = .017 |

| G3 | Acetyl Hexapeptide Only | P = .022 | N/A |

| G4 | Control | N/A | N/A |

Study 2: Skin Elasticity Assessment

In another study focusing on skin elasticity, participants using formulations containing this compound demonstrated a 54% increase in skin elasticity over a 28-day period .

Propiedades

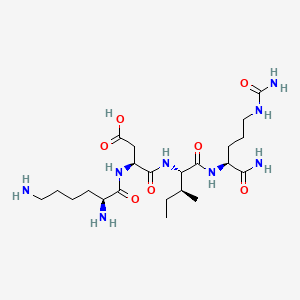

IUPAC Name |

(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)/t12-,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMARPRXONRJX-BWJWTDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960531-53-7 | |

| Record name | Tripeptide-10 citrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960531537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPEPTIDE-10 CITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2732R0E76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.